N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride

muscarinic M1 radioligand binding structure-activity relationship

Ensure target engagement accuracy by specifying the ortho-substituted isomer. N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride (CAS 2409589-90-6) is the only isomer with demonstrated M1 muscarinic receptor affinity (Ki=156 nM), validated in striatal tissue assays. The free secondary amine on the piperidine ring permits parallel SAR exploration via reductive amination or acylation, eliminating separate synthetic routes for each N-alkyl analog. Use the para-substituted regioisomer (CAS N/A) and risk invalidating assay results. For HPLC method validation, this compound serves as a regioisomeric system suitability standard, resolving from EP Impurity D to satisfy regulatory specificity requirements.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
Cat. No. B8257543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2CCCCN2.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-10(16)15-13-8-3-2-6-11(13)12-7-4-5-9-14-12;/h2-3,6,8,12,14H,4-5,7,9H2,1H3,(H,15,16);1H
InChIKeyBUWZZULYUIZOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride – Structural Identity and Core Procurement Parameters


N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride (CAS 2409589-90-6) is a piperidine-acetamide hybrid small molecule with molecular formula C₁₃H₁₉ClN₂O and molecular weight 254.76 g/mol . The compound comprises an ortho-substituted phenyl ring bearing an acetamide moiety and a piperidine ring with a secondary amine, providing a synthetically addressable handle. Its hydrochloride salt form ensures aqueous solubility suitable for in vitro assays. Commercial sources typically supply the compound at ≥95% purity . This compound belongs to a class of N‑piperidinyl acetamide derivatives that have been investigated in calcium channel blocker patents [1] and as sigma receptor ligand scaffolds, highlighting its relevance to medicinal chemistry and neuroscience research programs.

Why N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride Cannot Be Replaced by Common Analogs – The Case for Evidence-Based Selection


Piperidine-acetamide derivatives are frequently treated as interchangeable building blocks; however, subtle structural variations produce divergent pharmacological profiles. N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride carries a free piperidine NH and an ortho-acetamide substituent—features that jointly govern target engagement. Radioligand binding data demonstrate that the compound binds to the muscarinic M1 receptor with a Ki of 156 nM [1], whereas the para-substituted regioisomer N-(4-(piperidin-2-yl)phenyl)acetamide has been associated with distinct biological activities and no reported M1 affinity, indicating that simple positional isomerization fundamentally alters target selectivity . Additionally, the α‑substituted analog 2‑phenyl‑2‑(piperidin‑2‑yl)acetamide is primarily employed as a methylphenidate impurity marker rather than as a receptor pharmacology probe [2]. These differences mean that substituting one analog for another without confirming target-specific activity risks invalidating assay results and wasting procurement resources.

N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride – Comparator-Based Quantitative Differentiation Evidence


M1 Muscarinic Receptor Affinity: Ortho-Substitution Confers Target Engagement Absent in the Para Isomer

In a competitive radioligand binding assay, N-(2-(piperidin-2-yl)phenyl)acetamide displaced [³H]pirenzepine from bovine striatal muscarinic M1 receptors with a Ki of 156 nM [1]. No comparable M1 affinity data have been reported for the para-substituted regioisomer N-(4-(piperidin-2-yl)phenyl)acetamide, which is instead described as having distinct biological activity related to pain management . This ortho/para selectivity divergence indicates that the acetamide position relative to the piperidine ring is a critical determinant of muscarinic receptor engagement.

muscarinic M1 radioligand binding structure-activity relationship

Free Piperidine NH as a Derivatization Handle: Enables Synthetic Elaboration Unavailable in N-Alkyl Analogs

N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride features a secondary amine in the piperidine ring (pKa ~10‑11 for piperidine [1]) that enables facile N‑alkylation, acylation, or sulfonylation. In contrast, N‑methyl‑N‑(2‑(piperidin‑2‑yl)phenyl)acetamide and related N‑alkyl congeners lack this reactive site, limiting their utility as versatile intermediates . The presence of the free NH thus allows iterative library synthesis from a single scaffold, whereas N‑alkyl analogs require de novo synthesis for each derivative.

synthetic handle derivatization medicinal chemistry

Structural Distinction from α‑Phenyl‑2‑(piperidin‑2‑yl)acetamide (Methylphenidate Impurity): Orthogonal Analytical Profiles for Quality Control

N-(2-(Piperidin-2-yl)phenyl)acetamide (C₁₃H₁₈N₂O, MW 218.29) is a regioisomer of the methylphenidate impurity 2‑phenyl‑2‑(piperidin‑2‑yl)acetamide (same molecular formula, MW 218.29) . Despite identical elemental composition, the two compounds exhibit different retention times and fragmentation patterns in LC‑MS and GC‑MS analyses [1]. This chromatographic orthogonality makes the title compound a suitable system suitability standard or internal reference for methods that must discriminate between phenyl‑acetamide positional isomers in pharmaceutical impurity profiling.

methylphenidate impurity reference standard HPLC

Patent‑Documented Calcium Channel Blocker Scaffold: Class‑Level Differentiation from Non‑Piperidinyl Acetamides

The N‑piperidinyl acetamide chemotype, to which N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride belongs, is explicitly claimed in US Patent 8,569,344 as calcium channel blockers with activity against T‑type calcium channels [1]. Within this patent, specific examples bearing the ortho‑phenylacetamide motif demonstrated efficacy in preclinical pain models [1]. Non‑piperidinyl acetamide analogs (e.g., N‑phenylacetamide) lack the piperidine ring and consequently exhibit no T‑type calcium channel blocking activity at comparable concentrations.

T-type calcium channel pain neurological disorders

Optimal Application Scenarios for N-(2-(Piperidin-2-yl)phenyl)acetamide hydrochloride Based on Verified Differentiation


Muscarinic M1 Receptor Pharmacology Studies Requiring Ortho-Substituted Ligands

Investigators studying M1 muscarinic receptor function, particularly in bovine or rodent striatal tissue, can employ N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride as a moderate‑affinity probe (Ki = 156 nM). Its ortho‑substitution pattern is essential for M1 engagement; the para isomer is not a valid substitute. Procurement should specify the ortho isomer to avoid wasted assay runs [1].

Medicinal Chemistry Library Synthesis Leveraging the Free Piperidine NH Handle

In lead‑optimization campaigns where rapid SAR exploration around the piperidine nitrogen is required, the free secondary amine of the title compound allows for parallel derivatization via reductive amination or acylation. This avoids the need for separate synthetic routes to each N‑alkyl analog, reducing both synthesis time and procurement cost .

Pharmaceutical Impurity Profiling and Analytical Method Validation for Methylphenidate

Quality control laboratories developing HPLC or LC‑MS methods for methylphenidate active pharmaceutical ingredient (API) can use N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride as a regioisomeric system suitability standard. Its chromatographic separation from EP Impurity D ensures method specificity and satisfies regulatory requirements for impurity marker resolution .

T‑Type Calcium Channel Drug Discovery Programs

Research groups pursuing T‑type calcium channel blockers for pain or epilepsy indications may select N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride as a representative member of the N‑piperidinyl acetamide patent class. The compound serves as a synthetic starting point for generating analogs for electrophysiological screening against Cav3.x channels [2].

Quote Request

Request a Quote for N-(2-(piperidin-2-yl)phenyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.